4-(1-Adamantyl)-2-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1-adamantyl)-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-15-2-1-13(6-14(15)17(19)20)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,18H,3-5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVIOSXCEWUDET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387921 | |
| Record name | 4-(1-adamantyl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1459-49-0 | |
| Record name | 4-(1-adamantyl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Polybenzoxazole Synthesis:a More Prominent Potential Pathway Involves the Conversion of 4 1 Adamantyl 2 Nitrophenol into a Precursor for Polybenzoxazoles Pbos , a Family of Polymers Renowned for Their Exceptional Thermal and Mechanical Stability. This Process Would Leverage Both the Nitro and Phenol Functionalities Through a Two Step Process:
Impact of Adamantyl-Phenol Moieties on Polymer Structure and Performance
The incorporation of the adamantyl-phenol moiety, regardless of the specific polymer class, imparts a predictable and desirable set of properties stemming directly from the unique geometry and stability of the adamantane (B196018) cage.
Increased Thermal Stability: The most significant contribution of the adamantyl group is the enhancement of thermal stability. Its rigid, bulky, three-dimensional structure acts as a "boat anchor," restricting the rotational and vibrational mobility of the polymer chains. nycu.edu.tw This leads to a substantial increase in the glass transition temperature (Tg) and the thermal decomposition temperature (Td) compared to analogous polymers without the adamantyl group. usm.eduresearchgate.net
Enhanced Mechanical Properties: The inherent stiffness of the adamantane cage translates to increased rigidity and modulus in the bulk polymer. By hindering chain movement and packing, the adamantyl group contributes to materials with high dimensional stability. usm.edu
Modified Solubility: While rigid-rod polymers are often difficult to process due to poor solubility, the introduction of bulky pendant groups like adamantane can disrupt regular chain packing. This disruption can decrease crystallinity and improve solubility in common organic solvents, facilitating easier processing and film casting. usm.edu
Reduced Dielectric Constant: The high hydrocarbon content and cage-like structure of adamantane can introduce significant free volume into the polymer matrix. This can lead to a reduction in the material's dielectric constant and refractive index, properties that are highly sought after in microelectronics. researchgate.net
The table below summarizes the effect of adamantane integration on the glass transition temperature of various polymer systems, illustrating its consistent performance-enhancing impact.
| Polymer System | Adamantane-Containing Monomer | Tg (°C) | Non-Adamantane Analogue Tg (°C) | Reference |
| Polybenzoxazine | 6-adamantyl-3-methyl-3,4-dihydro-2H-1,3-benzoxazine | 231 | 162 | nycu.edu.tw |
| Polyimide | ADMDA-6FDA | 440 | ~300-350 (typical for 6FDA PIs) | rsc.org |
| Polystyrene | Poly(4-(1-adamantyl)styrene) | 234 | 100 | acs.org |
Table 1: Comparison of Glass Transition Temperatures (Tg) for Adamantane-Containing Polymers and Their Analogues.
Development of High-Performance Materials through Adamantane-Phenol Integration
The integration of adamantane-phenol structures is a key strategy for creating high-performance materials suitable for demanding applications. Polymers like polybenzoxazoles and polyimides containing adamantane are characterized by their ability to withstand extreme thermal and oxidative environments.
For instance, thermally rearranged polybenzoxazoles (TR-PBOs) derived from adamantane-containing poly(o-hydroxyimide)s have been developed for gas separation membranes. acs.org The adamantane moiety provides the necessary high thermal stability to withstand the high-temperature rearrangement process (typically >400 °C) while also contributing to the polymer's fractional free volume, which is critical for membrane performance. These materials exhibit excellent gas separation properties, particularly for the CO2/CH4 gas pair. acs.org
Similarly, polyimides synthesized from adamantane-containing diamines show significantly high glass transition temperatures (ranging from 285–440 °C) and excellent optical transparency, making them candidates for applications in aerospace and microelectronics where thermal stability and optical clarity are paramount. rsc.org The predictable enhancement of thermal and mechanical properties makes adamantane-phenol integration a reliable method for pushing the performance limits of existing polymer families.
The following interactive table presents thermal data for various high-performance adamantane-containing polymers.
| Polymer Type | Specific Polymer | Tg (°C) | 5% Weight Loss Temp. (°C) | Char Yield at 800°C (N2) | Reference |
| Polybenzoxazine | Poly(6-adamantyl-3-methyl-benzoxazine) | 231 | 358 | ~32% | nycu.edu.tw |
| Polyimide | Polyimide from ADMDA and 6FDA | 440 | 545 | >60% | rsc.org |
| Polybenzoxazole | PBO from ADHAB/APAF and 6FCl | Not reported | >500 | Not reported | acs.org |
Table 2: Thermal Properties of High-Performance Adamantane-Containing Polymers.
Potential for Optoelectronic and Photonic Material Applications
The unique electronic structure of 4-(1-adamantyl)-2-nitrophenol suggests significant potential for its derivatives in optoelectronics and photonics. This potential arises from the synergistic combination of the properties endowed by the adamantane group and the nitrophenyl system.
Nonlinear Optical (NLO) Properties: The nitrophenyl moiety is a well-known chromophore used in NLO materials. The strong electron-withdrawing nature of the nitro group, combined with the electron-donating character of the phenol (B47542), creates a significant molecular dipole moment. When incorporated into a polymer and aligned in an electric field, these dipoles can give rise to a large second-order NLO response. dtic.mil This is useful for applications such as frequency doubling (e.g., converting infrared light to visible light) and in electro-optic devices like modulators and switches.
High Stability and Optical Transparency: A major challenge in organic NLO materials is maintaining the alignment of the chromophores at elevated operating temperatures. The adamantane group provides a solution by drastically increasing the polymer's glass transition temperature. rsc.org A high Tg locks the aligned chromophores in place, ensuring the long-term stability of the NLO properties. Furthermore, adamantane-containing polymers often exhibit excellent optical transparency and low optical loss, which are critical for photonic applications. rsc.org
Light Conversion and Sensing: Research into adamantane-type clusters has shown their potential in light conversion devices, including highly-directed white-light generation. rsc.org While distinct from a polymer, this demonstrates the inherent photonic potential of the adamantane architecture. Additionally, polymers containing nitrophenol units have been explored for the fluorescent sensing of various analytes. acs.org
In essence, polymers derived from this compound could merge the passive, stabilizing benefits of the adamantane cage with the active optoelectronic properties of the nitrophenol chromophore. This combination could lead to robust, high-performance materials for advanced applications in optical signal processing, data storage, and chemical sensing. nih.gov
Comprehensive Spectroscopic and Crystallographic Elucidation of 4 1 Adamantyl 2 Nitrophenol Structures
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structural Confirmation.
Crystal Lattice Parameters and Space Group Symmetry.
To generate scientifically accurate and verifiable content for the requested article, original experimental research determining the spectroscopic and crystallographic properties of 4-(1-Adamantyl)-2-nitrophenol would be required. Without access to such primary data, any attempt to populate the outlined sections would be speculative and would not meet the standards of a professional and authoritative scientific article.
Analysis of Intermolecular Interactions within the Crystal Packing.
The crystal lattice of this compound is expected to be stabilized by a combination of hydrogen bonds and other weaker interactions. The bulky, non-polar adamantyl group and the polar nitrophenol moiety create a molecule with distinct regions capable of various types of non-covalent bonding.
Due to the ortho-positioning of the nitro and hydroxyl groups, a strong intramolecular O-H···O hydrogen bond is anticipated, similar to what is observed in other 2-nitrophenol (B165410) derivatives. pscnotes.comtestbook.com This interaction would form a stable six-membered ring and significantly influence the molecule's planarity and the availability of the hydroxyl proton for intermolecular bonding.
While the primary hydroxyl hydrogen is involved intramolecularly, the crystal packing is likely consolidated by a network of weaker intermolecular hydrogen bonds. The oxygen atoms of the nitro group are expected to be key acceptors in these interactions. Furthermore, the numerous C-H bonds of the bulky adamantyl cage are potential donors for weak C-H···O hydrogen bonds, a common feature in the crystal structures of adamantane (B196018) derivatives. nih.gov
A crystallographic study of 2-methyl-4-nitrophenol, a structural analogue, reveals a network of intermolecular O-H···O and C-H···O interactions that link the molecules into a three-dimensional structure. researchgate.net In this analogue, the hydroxyl group forms an intermolecular hydrogen bond with a nitro oxygen of an adjacent molecule. It is plausible that this compound could exhibit similar intermolecular O-H···O linkages, potentially in competition with the strong intramolecular bond, or adopt a packing arrangement where C-H···O interactions involving the adamantyl group predominate.
The potential for C-H···N interactions is considered less likely to be a dominant packing force compared to the interactions involving the more electronegative oxygen atoms.
Table 1: Predicted Hydrogen Bonding Interactions in Solid this compound
| Interaction Type | Donor | Acceptor | Nature | Expected Role in Crystal Packing |
|---|---|---|---|---|
| O-H···O | Hydroxyl (-OH) | Nitro (-NO₂) | Intramolecular | Primary determinant of molecular planarity. |
| O-H···O | Hydroxyl (-OH) | Nitro (-NO₂) | Intermolecular | Possible secondary interaction, linking molecules. |
| C-H···O | Adamantyl (C-H) | Nitro (-NO₂) | Intermolecular | Significant contributor to 3D network formation. |
The nitrophenol ring provides a platform for π-π stacking interactions, which are common in the crystal structures of aromatic compounds. The electron-withdrawing nature of the nitro group polarizes the aromatic ring, creating a π-acidic character that can favor interactions with the π-systems of neighboring molecules.
In substituted nitrophenols, these interactions can lead to various packing motifs, including offset face-to-face or edge-to-face arrangements. nih.govresearchgate.net For instance, the crystal structure of 2,6-dimethyl-4-nitro-phenol features π-stacking interactions that connect molecules into strands. researchgate.net However, the presence of the exceptionally bulky 1-adamantyl group at the para-position will impose significant steric hindrance. This bulkiness is expected to prevent a close, parallel stacking of the aromatic rings. It is more likely that any π-π interactions would be highly offset or that the crystal packing will be dominated by the hydrogen bonding and steric demands of the adamantyl groups, with π-system interactions playing a secondary, stabilizing role. The adamantyl groups themselves can engage in significant dispersion force interactions, which often act as an "anchor" in crystal lattices. chemrxiv.org
Molecular Conformation and Stereochemical Aspects in the Solid State.
The conformation of this compound in the solid state is largely dictated by the interplay between the planar nitrophenol ring and the rigid, bulky adamantyl cage.
The 2-nitrophenol portion of the molecule is expected to be nearly planar. This planarity is enforced by the sp² hybridization of the benzene (B151609) ring and stabilized by the strong intramolecular O-H···O hydrogen bond between the hydroxyl and nitro groups. nih.gov Studies on related structures, such as 2-methyl-4-nitrophenol, confirm that the molecule is nearly planar. researchgate.net
Due to the steric bulk of the adamantyl group, particularly its hydrogen atoms at the bridgehead positions, free rotation around the C(aromatic)-C(adamantyl) single bond will be restricted in the condensed phase. The solid-state conformation will likely adopt a specific rotational angle that minimizes steric clashes with the ortho-nitro group and optimizes packing efficiency. In some sterically hindered adamantyl-substituted aromatic systems, the adamantyl group can even cause out-of-plane distortions of the aromatic ring itself. comporgchem.com While the single substitution in the present case may not be sufficient to induce significant non-planarity in the phenyl ring, the fixed orientation will be a defining feature of the crystal structure. The molecule itself is achiral.
Table 2: Key Structural Components of this compound
| Compound Name |
|---|
| This compound |
| 2-Methyl-4-nitrophenol |
| 2,6-Dimethyl-4-nitro-phenol |
Quantum Chemical Investigations and Computational Modeling of 4 1 Adamantyl 2 Nitrophenol Systems
Density Functional Theory (DFT) for Electronic Structure and Energetic Characterization
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like 4-(1-Adamantyl)-2-nitrophenol.
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as the equilibrium geometry. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The presence of the bulky adamantyl group and the nitro and hydroxyl groups on the phenol (B47542) ring suggests the possibility of multiple low-energy conformations, primarily differing in the orientation of these substituents. An intramolecular hydrogen bond between the hydroxyl group and the nitro group is a key feature influencing the planarity of that portion of the molecule.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A common and well-regarded combination for organic molecules is the B3LYP functional, which incorporates a hybrid of Becke's three-parameter exchange functional and the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions that are important for describing hydrogen bonding and non-covalent interactions. The selection of an appropriate level of theory is crucial for obtaining reliable results.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the HOMO is typically localized on the electron-rich phenol ring, while the LUMO is concentrated on the electron-withdrawing nitro group.
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.5 |
| HOMO-LUMO Gap | 4.0 |
Note: These are representative values and can vary depending on the specific computational methods used.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.
Understanding the distribution of electron density within the molecule is fundamental to predicting its behavior. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two methods used to assign partial charges to each atom. NBO analysis is generally considered more robust as it is less dependent on the basis set. In this compound, these analyses typically show a significant negative charge on the oxygen atoms of the nitro group and the hydroxyl group, while the hydrogen of the hydroxyl group and the carbon atoms attached to these electronegative groups carry a positive charge. The adamantyl group, being a non-polar hydrocarbon cage, has a relatively neutral charge distribution.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This is particularly useful for understanding the electronic absorption spectra (UV-Vis) of compounds. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These electronic transitions typically involve the promotion of an electron from a HOMO, often a π orbital on the phenol ring, to a LUMO, which may be a π* orbital associated with the nitro group.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 350 | 0.25 | HOMO → LUMO |
| S0 → S2 | 280 | 0.15 | HOMO-1 → LUMO |
Note: These are illustrative values and the actual results will depend on the computational details.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Typically, red represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP surface would show intense red areas around the oxygen atoms of the nitro and hydroxyl groups, indicating these are the most likely sites for interaction with electrophiles. A region of positive potential would be observed around the hydroxyl hydrogen, consistent with its role as a hydrogen bond donor. The adamantyl cage would be depicted as a largely neutral (green) region, reflecting its non-polar nature. This visual tool is invaluable for predicting intermolecular interactions and sites of chemical reactivity.
Computational Assessment of Intra- and Intermolecular Interactions
Intramolecular Interactions:
Within a single molecule of this compound, a significant intramolecular hydrogen bond is anticipated between the hydroxyl group (-OH) and the adjacent nitro group (-NO2). This type of interaction is common in ortho-nitrophenols and contributes to the planarity of the nitro group relative to the phenyl ring. Computational models can precisely calculate the bond length, angle, and energy of this intramolecular hydrogen bond.
Intermolecular Interactions:
In the crystalline state, molecules of this compound would interact with their neighbors through a variety of forces:
Hydrogen Bonding: The primary intermolecular hydrogen bonds are expected to form between the hydroxyl group of one molecule and the nitro group of another, leading to the formation of dimers or chains. mdpi.com The strength and geometry of these hydrogen bonds are critical in defining the primary structural motifs.
π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. The presence of the electron-withdrawing nitro group and the bulky adamantyl substituent will influence the geometry and strength of these interactions.
van der Waals Forces: The large, nonpolar surface area of the adamantyl group will lead to significant van der Waals interactions, which play a crucial role in the close packing of the molecules.
Computational Analysis Techniques:
Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular interactions in a crystal. mdpi.comnih.gov It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like d_norm (a normalized contact distance) onto the Hirshfeld surface, one can identify regions of close contact corresponding to intermolecular interactions. The decomposed 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis of the electron density topology can characterize the nature of chemical bonds and intermolecular interactions. mdpi.comnih.gov The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide information about the strength and nature of the interaction (covalent vs. closed-shell). mdpi.com
The following tables, while hypothetical due to the absence of specific literature data for this compound, illustrate the type of information that would be generated from such computational studies.
Table 1: Hypothetical Topological Properties (a.u.) at Bond Critical Points (BCPs) for Intermolecular Interactions in this compound from QTAIM Analysis.
| Interaction Type | Electron Density (ρ) | Laplacian of Electron Density (∇²ρ) |
| O-H···O (Nitro) | 0.025 | 0.085 |
| C-H···O (Nitro) | 0.010 | 0.030 |
| C-H···π (Phenyl) | 0.008 | 0.025 |
| π···π (Phenyl) | 0.005 | 0.015 |
Table 2: Hypothetical Interaction Energies (kcal/mol) for Dimer Motifs in this compound from Energy Decomposition Analysis.
| Dimer Motif | Electrostatic | Polarization | Dispersion | Repulsion | Total Energy |
| Hydrogen-bonded Dimer | -10.5 | -2.5 | -5.0 | 8.0 | -10.0 |
| π-stacked Dimer | -2.0 | -1.0 | -6.5 | 4.5 | -5.0 |
| Adamantyl-Adamantyl Contact | -0.5 | -0.2 | -4.0 | 2.5 | -2.2 |
A comprehensive computational study of this compound would provide precise data for these tables, offering a detailed understanding of the balance of forces that govern its solid-state structure. The steric bulk of the adamantyl group is expected to have a significant influence on the crystal packing, potentially leading to the formation of specific supramolecular motifs and influencing which intermolecular interactions dominate. nih.gov
Supramolecular Chemistry of Adamantyl Nitrophenol Host Guest Systems
Investigation of Host-Guest Complexation with Macrocyclic Receptors (e.g., Cyclodextrins)
The encapsulation of guest molecules by macrocyclic hosts is a cornerstone of supramolecular chemistry. Cyclodextrins (CDs), a family of cyclic oligosaccharides, are well-known for their ability to form inclusion complexes with a wide variety of guest molecules. mdpi.com These truncated cone-shaped molecules possess a hydrophobic inner cavity and a hydrophilic exterior, making them particularly adept at encapsulating nonpolar moieties in aqueous solutions. mdpi.compageplace.de
The adamantyl group is an exemplary guest for β-cyclodextrin (β-CD), which is composed of seven glucose units. The size and hydrophobicity of the adamantane (B196018) cage are highly complementary to the dimensions and character of the β-CD cavity, leading to the formation of stable inclusion complexes with high association constants, typically in the range of 10⁴–10⁵ M⁻¹. mdpi.comchemrxiv.org This strong and specific interaction is a powerful tool in the construction of supramolecular systems.
In the context of 4-(1-adamantyl)-2-nitrophenol, the adamantyl portion serves as the primary binding motif for inclusion within the cyclodextrin (B1172386) cavity. This encapsulation is driven by the hydrophobic effect, where the release of "high-energy" water molecules from the nonpolar cavity into the bulk solvent provides a significant thermodynamic driving force for complexation. osti.gov The nitrophenol part of the molecule typically remains outside the cavity, interacting with the solvent or the exterior of the cyclodextrin.
Studies have shown that the stoichiometry of adamantane derivative-cyclodextrin complexes can vary. While 1:1 complexes are common, other ratios such as 2:2, 3:2, and 1:2 have also been observed, where multiple host and/or guest molecules assemble into larger supramolecular structures. nih.gov The formation of these higher-order complexes depends on factors such as the specific adamantane derivative and the crystallization conditions. nih.gov For instance, research on various adamantane derivatives has demonstrated the formation of diverse inclusion adducts with β-cyclodextrin, highlighting the versatility of this host-guest system. nih.gov
The table below summarizes the binding affinities of adamantyl-containing guests with β-cyclodextrin, illustrating the strength of this interaction.
| Guest Molecule | Host Molecule | Association Constant (Kₐ) in M⁻¹ |
| Adamantane derivatives | β-Cyclodextrin | ~10⁴–10⁵ |
This data is a general representation from the literature and highlights the typical range of association constants for adamantyl-β-cyclodextrin complexes. mdpi.comchemrxiv.org
Mechanism of Multiple Intermolecular Interactions in Inclusion Compounds (OH…O, CH…O)
Hydrogen Bonding (OH…O): The phenol (B47542) group (-OH) and the nitro group (-NO₂) of the guest molecule, along with the hydroxyl groups on the rim of the cyclodextrin, can participate in hydrogen bonding. While the bulky adamantyl group is encapsulated within the hydrophobic cavity, the polar nitrophenol moiety can be positioned near the hydrophilic rim of the cyclodextrin. This allows for the formation of hydrogen bonds between the phenolic hydroxyl group of the guest and the oxygen atoms of the cyclodextrin's hydroxyl groups (OH…O). Similarly, the oxygen atoms of the nitro group can act as hydrogen bond acceptors. These interactions contribute to the orientation and stabilization of the guest molecule relative to the host. In some cases, hydrogen bonding has been observed to occur between the hydroxyl groups of adjacent cyclodextrin molecules, supporting the formation of dimeric or larger aggregates. nih.gov
CH…O Interactions: In addition to classical hydrogen bonds, weaker CH…O hydrogen bonds can also contribute to the stability of the complex. These interactions occur between the C-H bonds of the adamantyl cage and the oxygen atoms of the cyclodextrin's glycosidic linkages or hydroxyl groups. While individually weak, the cumulative effect of multiple CH…O interactions can be significant in optimizing the fit and energetics of the host-guest complex.
The combination of the strong hydrophobic driving force for adamantane encapsulation and the network of weaker hydrogen bonding and van der Waals interactions results in a highly specific and stable host-guest system. pageplace.deresearchgate.net These multiple, cooperative interactions are fundamental to the principles of molecular recognition in supramolecular chemistry. rsc.org
Rational Design and Assembly of Supramolecular Architectures
The predictable and robust nature of the adamantyl-cyclodextrin interaction provides a powerful tool for the rational design and construction of complex supramolecular architectures. researchgate.netnih.gov By chemically modifying either the host or the guest molecule, researchers can create building blocks for the self-assembly of larger, well-defined structures such as hydrogels, nanoparticles, and other functional materials. researchgate.netnih.gov
The design strategy often involves a "bottom-up" approach, where the specific recognition between the adamantyl group and the cyclodextrin cavity directs the assembly of the molecular components. nih.gov For example, polymers can be functionalized with either adamantyl groups or cyclodextrin units. When these two polymer chains are mixed, the host-guest interactions act as non-covalent cross-links, leading to the formation of a hydrogel network. rsc.org The dynamic and reversible nature of these non-covalent bonds can impart interesting properties to the resulting materials, such as self-healing and stimuli-responsiveness. researchgate.net
The modularity of this system allows for the incorporation of various functional units. researchgate.net For instance, a polymer backbone could be decorated with this compound units. The adamantyl groups would then be available to bind with cyclodextrin-modified components, creating a supramolecular material where the nitrophenol moiety could impart specific optical or electronic properties.
The principles guiding the assembly of these architectures include:
Molecular Recognition: Utilizing the specific and strong interaction between the adamantyl guest and the cyclodextrin host. pageplace.de
Self-Assembly: The spontaneous organization of the molecular components into a thermodynamically stable, ordered structure. nih.gov
Valency: Controlling the number of host and guest units on a molecular scaffold to influence the structure and properties of the final assembly. nih.gov
These design principles have been used to create a wide range of supramolecular structures with potential applications in areas such as drug delivery, tissue engineering, and sensing. researchgate.netnih.gov The ability to construct complex and functional materials from simple, well-defined molecular building blocks is a testament to the power of supramolecular chemistry. nih.govosti.gov
Chemical Transformations and Derivatization Pathways of 4 1 Adamantyl 2 Nitrophenol
Reactivity of the Nitrophenol Moiety: Reduction, Substitution, and Condensation Reactions
The chemical behavior of 4-(1-adamantyl)-2-nitrophenol is dominated by the functional groups on the phenolic ring: the nitro group (-NO2) and the hydroxyl group (-OH). These groups are key starting points for numerous derivatization strategies.
Reduction of the Nitro Group
The most significant reaction of the nitrophenol moiety is the reduction of the nitro group to an amine (-NH2), yielding 4-(1-adamantyl)-2-aminophenol (B263373). This transformation is a critical step, as the resulting aminophenol is a versatile precursor for a wide range of heterocyclic compounds. nih.govrsc.org The reduction can be achieved using various standard reagents. For instance, metallic zinc powder in the presence of an acid like HCl can effectively reduce the nitro group. nih.gov This conversion is fundamental because the newly formed amino group, being nucleophilic, can participate in a host of cyclization and condensation reactions.
Substitution and Condensation Reactions
The 4-(1-adamantyl)-2-aminophenol intermediate, with its adjacent amino and hydroxyl groups, is primed for condensation reactions to form five- or six-membered heterocyclic rings. acs.orgmdpi.com A major application is in the synthesis of substituted benzoxazoles. nih.govrsc.orgmdpi.com This can be accomplished through several methods:
Condensation with Carboxylic Acids or Derivatives: Reaction with carboxylic acids, acyl chlorides, or amides under cyclizing conditions yields 2-substituted benzoxazoles. mdpi.comresearchgate.net
Reaction with Aldehydes: Condensation with various aldehydes, often facilitated by a catalyst, leads to the formation of a Schiff base intermediate which then cyclizes to a dihydro-benzoxazole. Subsequent oxidation, sometimes by air, affords the aromatic benzoxazole (B165842). nih.gov
Isothiocyanate Cyclization: Reaction with isothiocyanates produces a thiourea (B124793) intermediate, which can undergo iodine-mediated oxidative cyclodesulfurization to form 2-aminobenzoxazole (B146116) derivatives. nih.gov
The table below summarizes typical transformations starting from this compound.
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
|---|---|---|---|---|
| This compound | Zn, HCl | 4-(1-Adamantyl)-2-aminophenol | Nitro Reduction | nih.gov |
| 4-(1-Adamantyl)-2-aminophenol | Carboxylic Acid / Aldehyde | 2-Substituted-6-(1-adamantyl)benzoxazole | Condensation/Cyclization | nih.govmdpi.com |
| 4-(1-Adamantyl)-2-aminophenol | Isothiocyanate, I₂ | 2-Amino-6-(1-adamantyl)benzoxazole Derivative | Condensation/Oxidative Cyclization | nih.gov |
Modifications and Functionalizations on the Adamantane (B196018) Cage
While reactions on the nitrophenol ring are more common, the adamantane cage itself can be functionalized, although this is often achieved before its attachment to the phenol (B47542) ring. The high stability of the C-H bonds in the adamantane structure makes direct functionalization challenging. mdpi.com
Most syntheses of complex adamantyl-containing molecules start with a pre-functionalized adamantane derivative. For example, adamantane-1-carboxylic acid or 1-adamantanol (B105290) can be used in Friedel-Crafts type reactions to attach the adamantyl group to a phenol. researchgate.netbeilstein-journals.org This approach allows for the introduction of functionality at the bridgehead positions of the adamantane cage.
Direct C-H functionalization of the adamantane cage after it is attached to the nitrophenol is less documented and generally more difficult. However, advanced methods for C-H activation, often employing transition metal catalysts like palladium, have been developed for adamantane derivatives in general. cuni.czuni-giessen.de These methods could theoretically be applied to introduce substituents at the secondary (CH2) or tertiary (CH) positions of the adamantane moiety in this compound, although such examples are not prevalent in the literature. These reactions often require directing groups to achieve site-selectivity. uni-giessen.de
The table below outlines approaches for obtaining functionalized adamantane derivatives.
| Strategy | Description | Example Precursor | Potential Reaction | Reference |
|---|---|---|---|---|
| Synthesis from Functionalized Adamantane | A functionalized adamantane is used as the starting material to build the final molecule. | Adamantane-1-carboxylic acid | Friedel-Crafts acylation followed by reduction or rearrangement. | researchgate.net |
| Direct C-H Functionalization | A C-H bond on the adamantane cage is directly converted to a new functional group. | This compound | Palladium-catalyzed C-H activation (hypothetical for this specific substrate). | cuni.czuni-giessen.de |
Synthesis of Complex Heterocyclic Systems Incorporating the this compound Scaffold
The true synthetic utility of this compound is realized when it serves as a building block for larger, more complex heterocyclic structures. As mentioned, the primary route involves the reduction of the nitro group to form 4-(1-adamantyl)-2-aminophenol. This intermediate is a classic precursor for a variety of fused heterocyclic systems. nih.govrsc.org
Benzoxazoles: As detailed in section 6.1, the condensation of 4-(1-adamantyl)-2-aminophenol with various electrophilic partners is a robust method for creating a library of 6-adamantyl-substituted benzoxazoles. nih.govmdpi.comresearchgate.net These reactions are often high-yielding and tolerate a wide range of functional groups on the reaction partner.
Benzimidazoles and Benzothiazoles: The versatility of the aminophenol intermediate extends beyond benzoxazoles. By reacting it with other bis-nucleophiles or their synthetic equivalents, other heterocyclic cores can be accessed. For example, while benzimidazole (B57391) and benzothiazole (B30560) synthesis typically starts from o-phenylenediamine (B120857) and o-aminothiophenol respectively, multicomponent reactions can sometimes utilize aminophenols to generate diverse heterocyclic scaffolds. acs.org A reactive benzoxazine (B1645224) intermediate, formed from an aminophenol, can in some cases react with other nucleophiles like 1,2-diaminobenzene or 2-aminothiophenol (B119425) to yield benzimidazole or benzothiazole derivatives. acs.org
Other Heterocycles: The adamantyl-nitrophenol unit can also be incorporated into other heterocyclic systems. For example, a related compound, 4-[(2-adamantan-1-yl)-2H-tetrazol-5-yl]-2-nitrophenol, has been synthesized and subsequently reduced to its amino derivative. nih.gov This demonstrates how the adamantyl-phenol moiety can be linked to other pre-formed heterocyclic rings like tetrazoles, further expanding the molecular diversity. nih.gov
The following table showcases the synthesis of different heterocyclic systems derived from the this compound scaffold.
| Precursor | Reaction Partner(s) | Resulting Heterocyclic System | General Method | Reference |
|---|---|---|---|---|
| 4-(1-Adamantyl)-2-aminophenol | Aldehydes, Carboxylic Acids | Benzoxazole | Condensation and Cyclization | nih.govrsc.org |
| 4-(1-Adamantyl)-2-aminophenol | Isocyanides, Ketones (in MCR) | Benzoxazole | Multi-Component Reaction via Benzoxazine Intermediate | acs.orgmdpi.com |
| 4-(1-Adamantyl)-2-aminophenol derived Benzoxazine | 1,2-Diaminobenzene or 2-Aminothiophenol | Benzimidazole or Benzothiazole | Ring-opening of reactive intermediate followed by cyclization | acs.org |
| 2-Nitro-4-(1H-tetrazol-5-yl)phenol | Adamantan-1-ol | Adamantyl-Tetrazolyl-Phenol | Adamantylation of the tetrazole ring | nih.gov |
Exploration of 4 1 Adamantyl 2 Nitrophenol in Advanced Materials and Polymer Science
Utilizing 4-(1-Adamantyl)-2-nitrophenol as a Monomeric Unit for Polymer Synthesis
The molecular structure of this compound offers several potential routes for its incorporation into polymeric structures. Two of the most chemically viable pathways are the synthesis of polybenzoxazines and polybenzoxazoles.
Q & A
Q. How can byproduct formation during synthesis be minimized through reaction engineering?
- Methodological Answer : Use in-situ FT-IR to monitor intermediate formation. Adjust sulfuric acid stoichiometry to ≤1.2 equivalents, reducing di-adamantylated byproducts. Scale-up via microreactors improves mixing and heat transfer, enhancing yield from 86% to >90% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
